REACTION_CXSMILES
|
[O-2:1].[Al+3:2].[O-2].[O-2].[Al+3].CC(NC(NNC(NC)=S)=S)C=C>>[O-2:1].[Al+3:2].[O-2:1].[O-2:1].[Al+3:2].[O-2:1].[Al+3:2].[O-2:1].[O-2:1].[Al+3:2] |f:0.1.2.3.4,6.7.8.9.10.11.12.13.14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Al+3].[O-2].[O-2].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=C)NC(=S)NNC(=S)NC
|
Name
|
graphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
[O-2].[Al+3].[O-2].[O-2].[Al+3].[O-2].[Al+3].[O-2].[O-2].[Al+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |